molecular formula C24H21N5O5 B2409791 2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226449-05-3

2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2409791
CAS No.: 1226449-05-3
M. Wt: 459.462
InChI Key: GUUBVTIBEXCPHK-UHFFFAOYSA-N
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Description

2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazolopyridine core, an acetylanilino group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[2-(4-acetylanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c1-15(30)16-3-6-18(7-4-16)25-22(31)14-29-24(33)28-13-17(5-12-21(28)27-29)23(32)26-19-8-10-20(34-2)11-9-19/h3-13H,14H2,1-2H3,(H,25,31)(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUBVTIBEXCPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.

    Introduction of the acetylanilino group: This step involves the acylation of an aniline derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the oxoethyl group: This can be accomplished through a nucleophilic substitution reaction using an appropriate alkylating agent.

    Incorporation of the methoxyphenyl group: This step involves the coupling of a methoxyphenyl derivative with the intermediate compound, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can lead to the inhibition or activation of these targets, resulting in various biological effects.

    Modulating signaling pathways: The compound may influence key signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interacting with nucleic acids: This can affect gene expression and other cellular processes.

Comparison with Similar Compounds

2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can be

Biological Activity

The compound 2-{[(4-acetylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (often referred to as L861-0027) is a synthetic derivative belonging to the class of triazolopyridine compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Anticancer Properties

Recent studies have indicated that L861-0027 exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating potent inhibitory effects. For example:

  • Cell Line Testing : The compound showed an IC50 value of approximately 5.85 µM against the MCF-7 breast cancer cell line, indicating strong antiproliferative activity when compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanism of Action : The mechanism underlying its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and survival, including the PDGF receptor pathway .

Anti-inflammatory Activity

In addition to its anticancer properties, L861-0027 has shown promise as an anti-inflammatory agent.

  • Inhibition Studies : The compound was tested for its ability to inhibit TNF-alpha production in human promyelocytic HL-60 cells. Results indicated a substantial reduction in TNF-alpha levels, suggesting potential utility in managing inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of L861-0027 can be attributed to specific structural features:

Structural FeatureContribution to Activity
Acetylphenyl Group Enhances lipophilicity and cellular uptake
Methoxyphenyl Substituent Imparts electron-donating properties, improving receptor binding
Triazole Ring Essential for biological activity; involved in key interactions with targets

Case Studies

  • Study on Anticancer Activity : In a study published in MDPI, L861-0027 was evaluated alongside other triazolopyridine derivatives. The results showed that it outperformed several analogs in inhibiting cell proliferation across multiple cancer types .
  • Inflammation Model : Another investigation focused on the anti-inflammatory effects of the compound using an animal model of arthritis. The results indicated a significant reduction in inflammation markers, supporting its potential therapeutic application .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can purity be optimized?

Answer:
The synthesis of triazolo-pyridine derivatives typically involves multi-step reactions. A plausible route includes:

Core formation : Condensation of pyridine precursors with carbamoylating agents (e.g., using 4-acetylphenyl isocyanate for the carbamoyl group) .

Functionalization : Subsequent alkylation or acylation steps to introduce the 4-methoxyphenyl and acetylphenyl groups. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-oxidation or incomplete substitution .

Purification : High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is recommended for ≥95% purity. Crystallization in DMF/ethyl acetate mixtures may also yield single crystals for structural validation .

Advanced: How can computational methods predict the compound’s reactivity and interaction with biological targets?

Answer:

Reactivity Prediction : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron distribution in the triazolo-pyridine core, identifying nucleophilic/electrophilic sites. For example, the 3-oxo group may participate in hydrogen bonding, critical for enzyme inhibition .

Docking Studies : Molecular docking (AutoDock Vina or Schrödinger Suite) into targets like kinases or GPCRs can prioritize experimental assays. Use crystal structures (PDB: 4YAY) to validate binding poses .

ADME Profiling : Tools like SwissADME predict logP (~3.2) and solubility, suggesting moderate bioavailability. The 4-methoxyphenyl group may enhance membrane permeability but reduce metabolic stability .

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

NMR : ¹H/¹³C NMR (400 MHz, DMSO-d6) confirms substituent positions. Key signals:

  • δ 8.2–8.5 ppm : Pyridine protons.
  • δ 3.8 ppm : Methoxy group.
  • δ 2.5 ppm : Acetyl methyl .

Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+: ~505.18 Da) verifies molecular weight .

X-ray Crystallography : Single-crystal analysis (space group P1, triclinic) resolves intermolecular interactions (e.g., C=O···H-N hydrogen bonds) critical for solid-state stability .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

Assay Standardization : Discrepancies in IC50 values (e.g., kinase inhibition) may arise from assay conditions (ATP concentration, pH). Validate protocols using reference inhibitors (e.g., staurosporine) .

Metabolite Screening : LC-MS/MS identifies active metabolites (e.g., demethylated products) that may contribute to observed effects .

Orthogonal Models : Compare in vitro (cell-free kinase assays) and in vivo (zebrafish toxicity) data to distinguish target-specific vs. off-target effects .

Basic: What are the key stability considerations for this compound under experimental conditions?

Answer:

Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, suggesting room-temperature storage is safe .

Photostability : Protect from UV light due to the conjugated triazolo-pyridine system, which may undergo [4π+4π] cycloaddition under prolonged exposure .

Solution Stability : In aqueous buffers (pH 7.4), the compound is stable for ≤48 hours. Use fresh DMSO stock solutions to prevent hydrolysis .

Advanced: What strategies optimize selectivity against off-target enzymes?

Answer:

Fragment-Based Design : Replace the 4-methoxyphenyl group with bulkier substituents (e.g., 3,4-dimethoxyphenyl) to sterically block off-target binding .

Proteome-Wide Profiling : Use affinity chromatography coupled with SILAC mass spectrometry to identify unintended protein interactors .

Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) at the carboxamide position for irreversible target engagement, reducing off-target residence time .

Basic: How is the compound’s solubility modulated for in vivo studies?

Answer:

Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility (up to 2 mg/mL) .

Salt Formation : Convert the carboxamide to a sodium salt via reaction with NaOH in ethanol/water .

Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release and improved bioavailability .

Advanced: What computational and experimental approaches validate the proposed mechanism of action?

Answer:

Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics (kon/koff) to confirm target engagement .

CRISPR Knockout : Generate target gene-knockout cell lines (e.g., using HEK293T) to assess dependency on the proposed pathway .

Free Energy Perturbation (FEP) : Predict binding affinity changes for analogs with modified substituents, guiding SAR .

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